Cas no 1422966-97-9 (Tert-butyl (4-fluorocyclohexyl)carbamate)
Tert-butyl (4-fluorocyclohexyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl (4-fluorocyclohexyl)carbamate
- cis-tert-butyl (4-fluorocyclohexyl)carbamate
- trans-tert-butyl (4-fluorocyclohexyl)carbamate
- cis-(t-butoxy)-n-(4-fluorocyclohexyl)carboxamide
- tert-butyl N-(4-fluorocyclohexyl)carbamate
- 1422966-97-9
- AT34376
- AT34378
- EN300-250498
- AKOS007929937
- 1448310-30-2
- SCHEMBL12991028
- 923595-91-9
- cis-4-fluorocyclohexylcarbamic acid tert-butyl ester
- SCHEMBL15137994
- C11H20FNO2
- trans-4-fluorocyclohexylcarbamic acid tert-butyl ester
- CIS-N-BOC-4-FLUOROCYCLOHEXYLAMINE
- AT34377
- SCHEMBL12832270
- ZUGBPJSGPHVDLE-DTORHVGOSA-N
- TRANS-N-BOC-4-FLUOROCYCLOHEXYLAMINE
- Tert-butyl (4-fluorocyclohexyl)carbamate
-
- Inchi: 1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7H2,1-3H3,(H,13,14)
- InChI Key: ZUGBPJSGPHVDLE-UHFFFAOYSA-N
- SMILES: FC1CCC(CC1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 217.14780704g/mol
- Monoisotopic Mass: 217.14780704g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 38.3
Tert-butyl (4-fluorocyclohexyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 905143-100MG |
(±)-cis-N-Boc-4-fluorocyclohexylamine |
1422966-97-9 | ≥95% | 100MG |
¥3512.64 | 2022-02-23 |
Tert-butyl (4-fluorocyclohexyl)carbamate Related Literature
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on Tert-butyl (4-fluorocyclohexyl)carbamate
Recent Advances in the Application of 1422966-97-9 and Tert-butyl (4-fluorocyclohexyl)carbamate in Chemical Biology and Pharmaceutical Research
The chemical compound 1422966-97-9 and its derivative, Tert-butyl (4-fluorocyclohexyl)carbamate, have garnered significant attention in recent years due to their potential applications in drug discovery and chemical biology. These compounds are particularly notable for their role as intermediates in the synthesis of bioactive molecules and their utility in medicinal chemistry. This research brief aims to provide an overview of the latest findings related to these compounds, highlighting their synthesis, biological activities, and potential therapeutic applications.
Recent studies have demonstrated that 1422966-97-9 serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures. Its structural features, including a fluorinated cyclohexyl moiety, make it an attractive candidate for the development of novel pharmaceuticals. Tert-butyl (4-fluorocyclohexyl)carbamate, derived from 1422966-97-9, has been explored as a protective group in peptide synthesis and as a precursor for the preparation of fluorinated analogs of biologically active compounds. The fluorination of the cyclohexyl ring enhances the metabolic stability and bioavailability of the resulting molecules, which is crucial for drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of Tert-butyl (4-fluorocyclohexyl)carbamate as a key intermediate in the synthesis of protease inhibitors. The study revealed that the fluorinated derivative exhibited improved binding affinity and selectivity compared to its non-fluorinated counterpart. These findings underscore the importance of fluorination in optimizing the pharmacological properties of drug candidates. Additionally, the study highlighted the compound's potential in targeting enzymes involved in inflammatory and neurodegenerative diseases.
Another significant advancement was reported in a 2022 paper in ACS Chemical Biology, where 1422966-97-9 was utilized in the development of fluorescent probes for imaging cellular processes. The researchers successfully conjugated the compound with a fluorophore, enabling real-time visualization of enzyme activity in live cells. This application opens new avenues for studying disease mechanisms and screening potential therapeutics. The probe's stability and specificity were attributed to the unique chemical properties of 1422966-97-9, further emphasizing its utility in chemical biology.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of 1422966-97-9 and its derivatives. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce costs. For instance, a 2023 patent application described a novel catalytic method for the efficient production of Tert-butyl (4-fluorocyclohexyl)carbamate, which could facilitate its broader adoption in pharmaceutical research. The method leverages asymmetric catalysis to achieve high enantioselectivity, a critical factor in the development of chiral drugs.
In conclusion, the compounds 1422966-97-9 and Tert-butyl (4-fluorocyclohexyl)carbamate represent valuable tools in chemical biology and drug discovery. Their unique structural features and versatile applications make them indispensable for researchers aiming to develop novel therapeutics and probes. Future studies should focus on expanding their utility in targeted drug delivery and personalized medicine, as well as addressing the remaining synthetic challenges. The continued exploration of these compounds is expected to yield significant breakthroughs in the coming years.
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